L-Serine Hydrochloride: A Fundamental Properties Guide for Researchers
L-Serine Hydrochloride: A Fundamental Properties Guide for Researchers
This in-depth technical guide provides core information on the fundamental properties of L-Serine hydrochloride for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
L-Serine hydrochloride is the hydrochloride salt of the non-essential amino acid L-Serine. The addition of hydrochloric acid increases its solubility in aqueous solutions and can improve its stability.
Table 1: Physicochemical Properties of L-Serine Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | (2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | [1] |
| CAS Number | 16428-75-4 | [2] |
| Molecular Formula | C₃H₈ClNO₃ | [1][2] |
| Molecular Weight | 141.55 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | Not available. L-Serine (base) decomposes at 228 °C. | [4] |
| Solubility | Soluble in water. | [5] |
| Storage | Store at room temperature, keep dry and cool. | [2] |
Table 2: Spectroscopic and Crystallographic Data of Serine Derivatives
| Data Type | Description | Reference(s) |
| X-ray Crystallography | Crystal structure of DL-Serine hydrochloride has been determined. | [6][7] |
| ¹H NMR (L-Serine in D₂O) | δ 3.90 (dd, 1H), 3.86 (dd, 1H), 3.76 (dd, 1H) | [8] |
| ¹³C NMR (L-Serine) | Chemical shifts at approximately 59.1 ppm (α-carbon), 63.1 ppm (β-carbon), and 175.2 ppm (carboxyl carbon). | |
| FTIR (L-Serine) | Characteristic peaks for amino and carboxyl groups. Spectra can differ between L- and DL-isomers. | [9] |
| Mass Spectrometry (L-Serine) | Electron ionization mass spectra show characteristic fragmentation patterns. | [10][11] |
Synthesis and Purification
L-Serine hydrochloride is typically synthesized from L-Serine. A common method involves the esterification of L-Serine to its methyl ester, followed by hydrolysis.
Synthesis of L-Serine Methyl Ester Hydrochloride
A general protocol for the synthesis of L-Serine methyl ester hydrochloride involves reacting L-Serine with thionyl chloride in methanol.[12]
Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride
-
Suspend L-Serine in anhydrous methanol and cool the mixture to 0-5 °C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure to obtain the crude L-Serine methyl ester hydrochloride.
Purification by Recrystallization
Purification of serine derivatives can be achieved by recrystallization.
Experimental Protocol: Recrystallization of L-Serine Methyl Ester Hydrochloride
-
Dissolve the crude L-Serine methyl ester hydrochloride in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dry the crystals under vacuum.
Figure 1: Workflow for the synthesis and purification of L-Serine methyl ester hydrochloride.
Biological Role and Signaling Pathways
L-Serine and its derivatives play crucial roles in the central nervous system (CNS). L-Serine is a precursor to several important biomolecules, including other amino acids and neurotransmitters.
Role in Neuromodulation
L-Serine is the precursor to D-Serine, a key co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[13] This modulation of NMDA receptor activity is critical for synaptic plasticity, learning, and memory. The synthesis of D-Serine from L-Serine is catalyzed by the enzyme serine racemase. Astrocytes are thought to release L-Serine, which is then taken up by neurons for conversion to D-Serine in a "serine shuttle" mechanism.
L-Serine itself can also act as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors in the CNS.[14]
Figure 2: L-Serine signaling pathways in the central nervous system.
Experimental Protocols
Quality Control: HPLC Analysis
High-performance liquid chromatography (HPLC) is a common method for assessing the purity of amino acids and their derivatives. Chiral HPLC can be used to separate D- and L-enantiomers.
Experimental Protocol: Chiral HPLC for Serine Enantiomers
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide, is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[15]
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often employed as amino acids lack a strong chromophore. Derivatization with a UV-active tag can enhance sensitivity.[2]
-
Sample Preparation: Dissolve the L-Serine hydrochloride sample in the mobile phase or a compatible solvent.
Figure 3: General workflow for the HPLC analysis of L-Serine hydrochloride.
In Vitro Neuroprotection Assay
L-Serine has been shown to be neuroprotective in various in vitro models of neurotoxicity.
Experimental Protocol: Assessing Neuroprotection in Neuronal Cell Culture
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in an appropriate medium.
-
Treatment: Pre-treat the cells with various concentrations of L-Serine hydrochloride for a specified period (e.g., 24 hours).
-
Induction of Toxicity: Expose the cells to a neurotoxin (e.g., glutamate or β-N-methylamino-L-alanine (BMAA)) in the presence or absence of L-Serine hydrochloride.[16][17]
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH assay.[14][18]
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with L-Serine hydrochloride to determine the neuroprotective effect.
Safety and Handling
L-Serine is a naturally occurring amino acid and is generally considered safe. However, as with any chemical, appropriate safety precautions should be taken when handling L-Serine hydrochloride.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Store in a tightly closed container in a dry and well-ventilated place.
This guide provides a summary of the fundamental properties of L-Serine hydrochloride for research purposes. For detailed experimental procedures and safety information, it is essential to consult the relevant primary literature and safety data sheets.
References
- 1. L-Serine, hydrochloride (1:1) | C3H8ClNO3 | CID 12219627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Crystal and molecular structure of DL-serine hydrochloride studied by X-ray diffraction, low-temperature Fourier transform infrared spectroscopy and DFT(B3LYP) calculations. | Semantic Scholar [semanticscholar.org]
- 4. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-serine, methyl ester, hydrochloride [webbook.nist.gov]
- 6. Crystal and molecular structure of DL-serine hydrochloride studied by X-ray diffraction, low-temperature Fourier transform infrared spectroscopy and DFT(B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
- 10. researchgate.net [researchgate.net]
- 11. Serine [webbook.nist.gov]
- 12. sp.ts.fujitsu.com [sp.ts.fujitsu.com]
- 13. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
